An In-depth Technical Guide on the Chemical Properties of trans-3,5-Diethyl-1,2,4-trithiolane
An In-depth Technical Guide on the Chemical Properties of trans-3,5-Diethyl-1,2,4-trithiolane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of trans-3,5-Diethyl-1,2,4-trithiolane, a significant sulfur-containing heterocyclic compound. Primarily recognized for its contribution to the flavor profile of cooked Allium species, this document delves into its structural characteristics, physicochemical parameters, synthesis, and reactivity. Detailed experimental protocols for its synthesis and analysis are presented, alongside visualizations of its synthetic and degradation pathways to facilitate a deeper understanding for researchers in flavor chemistry, natural products, and related fields.
Introduction
trans-3,5-Diethyl-1,2,4-trithiolane is a saturated five-membered heterocycle containing three sulfur atoms and two carbon atoms, each substituted with an ethyl group.[1] It is an important volatile flavor compound found in cooked onions and garlic, contributing to their characteristic sulfurous and savory aroma.[2] The molecule exists as two stereoisomers, cis and trans, with the trans isomer often being the more prevalent and potent aroma contributor in natural sources.[2] A thorough understanding of its chemical properties is crucial for applications in food science, flavor chemistry, and for the synthesis of related sulfur-containing compounds.
Chemical and Physical Properties
The fundamental chemical and physical properties of trans-3,5-Diethyl-1,2,4-trithiolane are summarized in the tables below. These parameters are essential for its extraction, purification, and analytical identification.
Table 1: General Chemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₂S₃ | [3][4] |
| Molecular Weight | 180.354 g/mol | [3][4] |
| IUPAC Name | (3R,5R)-3,5-diethyl-1,2,4-trithiolane | [1] |
| CAS Registry Number | 38348-26-4 | [3] |
| Appearance | Yellow clear liquid | [5] |
Table 2: Physicochemical Data
| Property | Value | Source(s) |
| Boiling Point | 70-72 °C at 1 mmHg | [5] |
| Specific Gravity | 1.147 - 1.160 @ 25 °C | [5] |
| Refractive Index | 1.558 - 1.570 @ 20 °C | [5] |
| Vapor Pressure | 0.018 mmHg @ 25 °C (estimated) | [5] |
| logP (o/w) | 3.377 (estimated) | [5] |
| Water Solubility | 106.9 mg/L @ 25 °C (estimated) | [5] |
| Flash Point | 236 °F (113.33 °C) | [5] |
Table 3: Spectroscopic and Chromatographic Data
| Data Type | Key Information | Source(s) |
| Mass Spectrometry | Molecular Ion [M]⁺ at m/z 180 | [6] |
| Kovats Retention Index | Semi-standard non-polar: 1333; Standard polar: 1795, 1797, 1811 | [7] |
Synthesis and Reactivity
Experimental Protocol: Synthesis via Asinger Reaction
Objective: To synthesize 3,5-Diethyl-1,2,4-trithiolane from propanal.
Materials:
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Propanal
-
Hydrogen sulfide (gas or a solution of NaHS)
-
Elemental sulfur (S₈)
-
Amine catalyst (e.g., triethylamine or ammonia)
-
Organic solvent (e.g., methanol, ethanol, or diethyl ether)
-
Hydrochloric acid (for workup)
-
Sodium sulfate (for drying)
Procedure:
-
In a well-ventilated fume hood, dissolve propanal and elemental sulfur in the chosen organic solvent in a three-necked flask equipped with a stirrer, a gas inlet, and a condenser.
-
Cool the mixture in an ice bath.
-
Slowly bubble hydrogen sulfide gas through the solution, or add a solution of sodium hydrosulfide dropwise, while maintaining a low temperature.
-
Add the amine catalyst dropwise to the reaction mixture.
-
Allow the reaction to stir at a controlled temperature (e.g., room temperature) for several hours to days. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction by adding dilute hydrochloric acid.
-
Extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure to separate the cis and trans isomers.
Logical Relationship of the Asinger Synthesis
Caption: General workflow for the Asinger synthesis of 3,5-Diethyl-1,2,4-trithiolane.
1,2,4-trithiolanes exhibit characteristic reactivity primarily involving the sulfur atoms and the heterocyclic ring.
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Oxidation: The sulfur atoms in the trithiolane ring can be oxidized to form sulfoxides and sulfones.
-
Thermal Degradation: Upon heating, 1,2,4-trithiolanes can undergo ring cleavage through a [3+2]-cycloelimination reaction. This process typically yields a thioketone and a highly reactive thiocarbonyl S-sulfide (thiosulfine), which can be in equilibrium with a dithiirane.
Experimental Workflow: Thermal Degradation Analysis
Objective: To analyze the thermal degradation products of trans-3,5-Diethyl-1,2,4-trithiolane.
Materials:
-
Pure sample of trans-3,5-Diethyl-1,2,4-trithiolane
-
High-temperature stable solvent (e.g., dodecane) or pyrolysis setup
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
Procedure:
-
Prepare a dilute solution of trans-3,5-Diethyl-1,2,4-trithiolane in a high-boiling point, inert solvent.
-
Inject the solution into a GC-MS system with a high-temperature injection port and a suitable capillary column.
-
Alternatively, use a dedicated pyrolysis-GC-MS system.
-
Set the temperature program of the GC oven to separate the volatile degradation products.
-
Acquire mass spectra of the eluting peaks.
-
Identify the degradation products by comparing their mass spectra with spectral libraries and known fragmentation patterns of sulfur compounds. Expected products include propanethial and its corresponding S-sulfide.
Signaling Pathway of Thermal Degradation
Caption: Proposed thermal degradation pathway of trans-3,5-Diethyl-1,2,4-trithiolane.
Analytical Methods
The quantification and identification of trans-3,5-Diethyl-1,2,4-trithiolane, especially in complex matrices like food samples, require advanced analytical techniques.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the most common method for the analysis of volatile sulfur compounds. The use of specific capillary columns (polar and non-polar) can aid in the separation of cis and trans isomers.
-
Gas Chromatography-Olfactometry (GC-O): This technique couples GC with human sensory perception, allowing for the identification of odor-active compounds. It has been instrumental in determining the specific aroma contribution of the trans and cis isomers of 3,5-diethyl-1,2,4-trithiolane.
-
Stable Isotope Dilution Assay (SIDA): For accurate quantification, SIDA using deuterated internal standards is employed to compensate for matrix effects and analyte losses during sample preparation.
Biological Activity and Significance
Currently, there is no significant evidence to suggest that trans-3,5-Diethyl-1,2,4-trithiolane has specific signaling or pharmacological activities in biological systems. Its primary role is as a flavor and aroma compound. The main interest for drug development professionals may lie in the synthesis of novel sulfur-containing heterocycles, for which this compound can serve as a model or starting material.
Conclusion
trans-3,5-Diethyl-1,2,4-trithiolane is a well-characterized sulfur-containing flavor compound with defined physicochemical properties. Its synthesis can be achieved through established methods like the Asinger reaction, and its thermal degradation pathways provide insight into the formation of other volatile sulfur species. While not a pharmacologically active agent, the chemistry of this trithiolane is of significant interest to the food and flavor industry and provides a valuable case study for the synthesis and reactivity of sulfur heterocycles. Further research could explore the potential for controlled release of this potent aroma compound in food systems or its use as a synthon for more complex sulfur-containing molecules.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Role of Sulfur Compounds in Vegetable and Mushroom Aroma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multicomponent Synthesis of 3‑Thiazolines Using a Modified Asinger-Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchwithrutgers.com [researchwithrutgers.com]
- 6. 1,2,4-Trithiolane, 3,5-diethyl- [webbook.nist.gov]
- 7. trans-3,5-Diethyl-1,2,4-trithiolane | C6H12S3 | CID 6432398 - PubChem [pubchem.ncbi.nlm.nih.gov]
